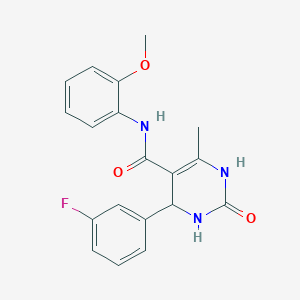![molecular formula C13H15N3O4S2 B5212350 N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide](/img/structure/B5212350.png)
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide, commonly known as MTG, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. MTG is a thiazole derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of MTG is not fully understood. However, it is thought to inhibit the activity of certain enzymes, such as cathepsin K, by binding to their active sites. This results in the inhibition of the enzyme's activity, which can have various physiological effects.
Biochemical and Physiological Effects:
MTG has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cathepsin K, which is involved in bone resorption. This makes MTG a potential candidate for the development of new treatments for osteoporosis.
MTG has also been found to exhibit anti-inflammatory properties, making it a possible candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, MTG has been shown to have antitumor activity, making it a potential candidate for the development of new cancer treatments.
実験室実験の利点と制限
One advantage of using MTG in lab experiments is its ability to inhibit the activity of certain enzymes, making it a useful tool for studying the physiological effects of these enzymes. However, one limitation of using MTG is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the use of MTG in scientific research. One direction is the development of new treatments for osteoporosis based on the inhibition of cathepsin K activity. Another direction is the development of new anti-inflammatory treatments based on the anti-inflammatory properties of MTG.
Additionally, further research is needed to fully understand the mechanism of action of MTG and its potential applications in the treatment of various diseases. Overall, MTG is a promising compound that has the potential to contribute to the development of new treatments for a variety of diseases.
合成法
MTG can be synthesized using a multistep process that involves the reaction of 4-methoxybenzenesulfonyl chloride with N-methylthiourea to form an intermediate compound. This intermediate is then reacted with 2-bromoacetic acid to form the final product, MTG.
科学的研究の応用
MTG has been found to have various applications in scientific research. It has been shown to inhibit the activity of certain enzymes, such as cathepsin K, which is involved in bone resorption. This makes MTG a potential candidate for the development of new treatments for osteoporosis.
MTG has also been found to exhibit anti-inflammatory properties, making it a possible candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, MTG has been shown to have antitumor activity, making it a potential candidate for the development of new cancer treatments.
特性
IUPAC Name |
2-[(4-methoxyphenyl)sulfonyl-methylamino]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S2/c1-16(9-12(17)15-13-14-7-8-21-13)22(18,19)11-5-3-10(20-2)4-6-11/h3-8H,9H2,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDIUCKEIGQEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NC=CS1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methoxyphenyl)sulfonyl-methylamino]-N-(1,3-thiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(aminosulfonyl)phenyl]-2-[4-(anilinosulfonyl)phenoxy]acetamide](/img/structure/B5212282.png)
![3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzonitrile](/img/structure/B5212289.png)
![6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5212304.png)

![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)propanamide](/img/structure/B5212320.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]propanamide](/img/structure/B5212326.png)
![6-(2-chloro-6-fluorophenyl)-3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5212332.png)
![1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]pyridinium chloride](/img/structure/B5212339.png)
![5-amino-3-{1-cyano-2-[3-(2,4-dichlorobenzyl)-1H-indol-1-yl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5212347.png)
![N-1,3-benzodioxol-5-yl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5212349.png)
![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B5212358.png)

![1-(4-chlorophenyl)-5-{[(3,5-dimethoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212376.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(5-hydroxy-1,5-dimethylhexyl)-4-methoxybenzamide](/img/structure/B5212379.png)